molecular formula C22H18N2O3 B11053438 (4-methylphenyl){7-[(E)-phenyldiazenyl]-2,3-dihydro-1,4-benzodioxin-6-yl}methanone

(4-methylphenyl){7-[(E)-phenyldiazenyl]-2,3-dihydro-1,4-benzodioxin-6-yl}methanone

Cat. No.: B11053438
M. Wt: 358.4 g/mol
InChI Key: LEAPGZCZRUOPHT-UHFFFAOYSA-N
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Description

(4-METHYLPHENYL){7-[(E)-2-PHENYL-1-DIAZENYL]-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL}METHANONE is a complex organic compound with a unique structure that includes a benzodioxin ring, a diazenyl group, and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-METHYLPHENYL){7-[(E)-2-PHENYL-1-DIAZENYL]-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL}METHANONE typically involves multiple steps, including the formation of the benzodioxin ring and the introduction of the diazenyl group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(4-METHYLPHENYL){7-[(E)-2-PHENYL-1-DIAZENYL]-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL}METHANONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the diazenyl group to an amine group.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the reactions proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, (4-METHYLPHENYL){7-[(E)-2-PHENYL-1-DIAZENYL]-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL}METHANONE is used as a precursor for synthesizing other complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of diazenyl groups on biological systems. It may also serve as a probe to investigate enzyme interactions and metabolic pathways.

Medicine

In medicine, the compound’s potential therapeutic properties are of interest. It may be investigated for its ability to interact with specific molecular targets, offering possibilities for drug development.

Industry

In industrial applications, (4-METHYLPHENYL){7-[(E)-2-PHENYL-1-DIAZENYL]-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL}METHANONE can be used in the production of dyes, pigments, and other materials that require complex organic compounds.

Mechanism of Action

The mechanism by which (4-METHYLPHENYL){7-[(E)-2-PHENYL-1-DIAZENYL]-2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL}METHANONE exerts its effects involves its interaction with specific molecular targets. The diazenyl group can participate in electron transfer reactions, influencing various biochemical pathways. The benzodioxin ring may also play a role in stabilizing the compound and facilitating its interactions with enzymes and other proteins.

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C22H18N2O3

Molecular Weight

358.4 g/mol

IUPAC Name

(4-methylphenyl)-(6-phenyldiazenyl-2,3-dihydro-1,4-benzodioxin-7-yl)methanone

InChI

InChI=1S/C22H18N2O3/c1-15-7-9-16(10-8-15)22(25)18-13-20-21(27-12-11-26-20)14-19(18)24-23-17-5-3-2-4-6-17/h2-10,13-14H,11-12H2,1H3

InChI Key

LEAPGZCZRUOPHT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2N=NC4=CC=CC=C4)OCCO3

Origin of Product

United States

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